2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde
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Overview
Description
2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a 4-methyl-1,2,5-oxadiazole ring through a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde typically involves the following steps:
Formation of 4-Methyl-1,2,5-oxadiazole: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Methoxylation: The 4-methyl-1,2,5-oxadiazole is then reacted with a suitable methoxylating agent, such as dimethyl sulfate or methyl iodide, to introduce the methoxy group.
Aldehyde Formation: The final step involves the introduction of the benzaldehyde moiety. This can be done through a formylation reaction, such as the Vilsmeier-Haack reaction, where the methoxylated oxadiazole is treated with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)benzoic acid.
Reduction: 2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving aldehyde-reactive enzymes.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The oxadiazole ring may also interact with aromatic residues through π-π stacking interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-((4-Methyl-1,2,4-oxadiazol-3-yl)methoxy)-benzaldehyde: Similar structure but with a different oxadiazole regioisomer.
2-((4-Methyl-1,3,4-oxadiazol-3-yl)methoxy)-benzaldehyde: Another regioisomer with different electronic properties.
2-((4-Methyl-1,2,5-thiadiazol-3-yl)methoxy)-benzaldehyde: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
2-((4-Methyl-1,2,5-oxadiazol-3-yl)methoxy)-benzaldehyde is unique due to the specific positioning of the oxadiazole ring and the methoxy linkage, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C11H10N2O3/c1-8-10(13-16-12-8)7-15-11-5-3-2-4-9(11)6-14/h2-6H,7H2,1H3 |
InChI Key |
GBPSTLYFZXGZNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1COC2=CC=CC=C2C=O |
Origin of Product |
United States |
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